molecular formula C10H13ClO3S B8756328 2-Chloropropyl toluene-4-sulphonate CAS No. 54619-29-3

2-Chloropropyl toluene-4-sulphonate

Cat. No. B8756328
Key on ui cas rn: 54619-29-3
M. Wt: 248.73 g/mol
InChI Key: DTCLMCCJGBPJJJ-UHFFFAOYSA-N
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Patent
US07781591B2

Procedure details

4-Bromophenol was reacted with 2-chloropropyl-p-toluenesulfonate and Cs2CO3 to give 1-bromo-4-(3-chloropropoxy)benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](O)=[CH:4][CH:3]=1.[Cl:9][CH:10](C)[CH2:11]OS(C1C=CC(C)=CC=1)(=O)=O.[C:24]([O-:27])([O-])=O.[Cs+].[Cs+]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:27][CH2:24][CH2:11][CH2:10][Cl:9])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(COS(=O)(=O)C1=CC=C(C=C1)C)C
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OCCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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